molecular formula C8H10O5 B7724218 2,6-Dihydroxy-4-methylbenzoic acid monohydrate

2,6-Dihydroxy-4-methylbenzoic acid monohydrate

Cat. No.: B7724218
M. Wt: 186.16 g/mol
InChI Key: YHWOTYXWSJQJAA-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-methylbenzoic acid monohydrate is a chemical compound with the molecular formula C8H8O4•H2O. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its applications in biochemical research, particularly in proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxy-4-methylbenzoic acid monohydrate typically involves the hydroxylation of 4-methylbenzoic acid. This can be achieved through various methods, including:

    Hydroxylation using strong oxidizing agents: This method involves the use of agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2 and 6 positions of the benzene ring.

    Catalytic hydroxylation: This method employs catalysts like palladium or platinum in the presence of hydrogen peroxide to achieve selective hydroxylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent over-oxidation and to maintain the integrity of the product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation products: Quinones.

    Reduction products: Dihydroxy derivatives.

    Substitution products: Esters, ethers.

Scientific Research Applications

2,6-Dihydroxy-4-methylbenzoic acid monohydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,6-dihydroxy-4-methylbenzoic acid monohydrate involves its ability to interact with various molecular targets through its hydroxyl and carboxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in redox reactions, thereby influencing biochemical pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

    2,4-Dihydroxy-6-methylbenzoic acid: This compound is similar in structure but has hydroxyl groups at different positions on the benzene ring.

    Methyl 2,6-dihydroxy-4-methylbenzoate: This ester derivative has a methyl group replacing the carboxyl group.

Uniqueness: 2,6-Dihydroxy-4-methylbenzoic acid monohydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective hydroxylation and specific molecular interactions .

Properties

IUPAC Name

2,6-dihydroxy-4-methylbenzoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.H2O/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWOTYXWSJQJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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